molecular formula C13H16BrFO3 B14766388 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B14766388
M. Wt: 319.17 g/mol
InChI Key: CKINDTLHWROUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of bromine, butoxy, and fluorine substituents on a phenyl ring, which is further connected to a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane typically involves multi-step organic reactions. One common approach starts with the bromination of 3-butoxy-2-fluorophenylboronic acid, followed by the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, butoxy, and fluorine groups allows it to form specific interactions with these targets, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-butoxy-2-fluorophenylboronic acid
  • 6-Bromo-3-butoxy-2-fluorophenylboronic anhydride

Uniqueness

Compared to similar compounds, 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H16BrFO3

Molecular Weight

319.17 g/mol

IUPAC Name

2-(6-bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C13H16BrFO3/c1-2-3-6-16-10-5-4-9(14)11(12(10)15)13-17-7-8-18-13/h4-5,13H,2-3,6-8H2,1H3

InChI Key

CKINDTLHWROUFX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Br)C2OCCO2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.